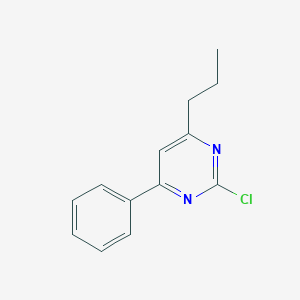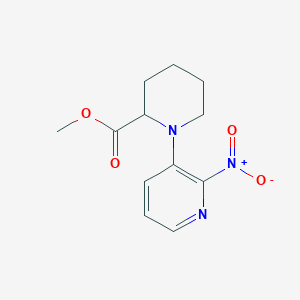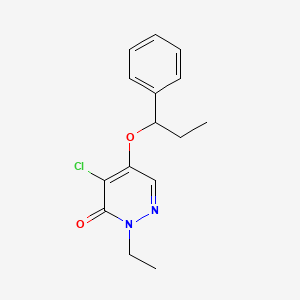
4-Chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro substituent at the 4th position, an ethyl group at the 2nd position, and a phenylpropoxy group at the 5th position of the pyridazinone ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
Formation of the Pyridazinone Ring: The initial step involves the formation of the pyridazinone ring through the reaction of hydrazine with a suitable diketone or ketoester. This reaction is typically carried out under reflux conditions in the presence of a solvent such as ethanol or methanol.
Introduction of the Chloro Substituent: The chloro substituent is introduced by reacting the pyridazinone intermediate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Alkylation with Ethyl Group: The ethyl group is introduced through an alkylation reaction using an ethylating agent such as ethyl iodide or ethyl bromide. This step is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Phenylpropoxy Group: The final step involves the attachment of the phenylpropoxy group through a nucleophilic substitution reaction. This is achieved by reacting the chloro-substituted pyridazinone with a phenylpropyl alcohol derivative in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Hydrolyzed products with carboxylic acid or alcohol functional groups.
Applications De Recherche Scientifique
4-Chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties. Research has focused on its activity against certain diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure makes it valuable in the design of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Modulation: It may interact with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal structure and function of the genetic material, which can lead to inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-ethyl-5-(1-phenylmethoxy)pyridazin-3(2H)-one: Similar structure with a phenylmethoxy group instead of a phenylpropoxy group.
4-Chloro-2-ethyl-5-(1-phenylethoxy)pyridazin-3(2H)-one: Similar structure with a phenylethoxy group instead of a phenylpropoxy group.
4-Chloro-2-ethyl-5-(1-phenylbutoxy)pyridazin-3(2H)-one: Similar structure with a phenylbutoxy group instead of a phenylpropoxy group.
Uniqueness
4-Chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3(2H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the phenylpropoxy group, in particular, influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88093-59-8 |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-5-(1-phenylpropoxy)pyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-12(11-8-6-5-7-9-11)20-13-10-17-18(4-2)15(19)14(13)16/h5-10,12H,3-4H2,1-2H3 |
Clé InChI |
ZEKSDFAMODGRGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)OC2=C(C(=O)N(N=C2)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


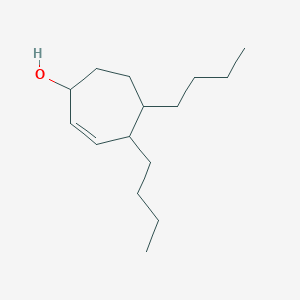
![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
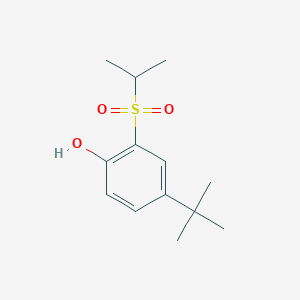
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
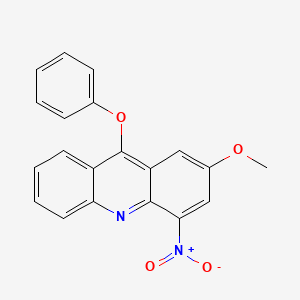
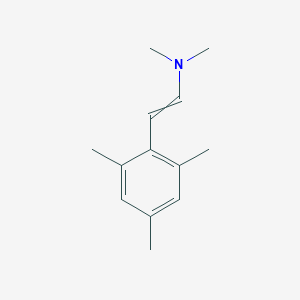
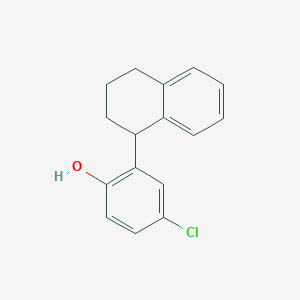
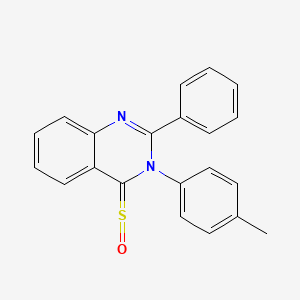
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
